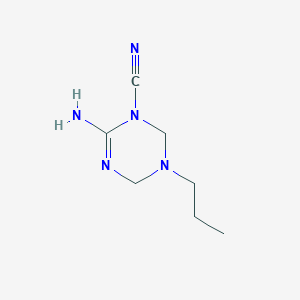

6-amino-3-propyl-3,4-dihydro-1,3,5-triazine-1(2H)-carbonitrile

Description

6-Amino-3-propyl-3,4-dihydro-1,3,5-triazine-1(2H)-carbonitrile is a triazine derivative featuring a partially hydrogenated triazine core substituted with an amino group, a propyl chain, and a carbonitrile moiety. While direct data for this compound are absent in the provided evidence, its structural analogs in and highlight key properties of triazine and heterocyclic carbonitriles. These compounds are often synthesized for applications in medicinal chemistry and materials science due to their stability and functional diversity .

Properties

Molecular Formula |

C7H13N5 |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

6-amino-3-propyl-2,4-dihydro-1,3,5-triazine-1-carbonitrile |

InChI |

InChI=1S/C7H13N5/c1-2-3-11-5-10-7(9)12(4-8)6-11/h2-3,5-6H2,1H3,(H2,9,10) |

InChI Key |

ZWGKRZKTAUGUFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CN=C(N(C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a propylamine derivative with cyanogen bromide in the presence of a base to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group (-CN) undergoes nucleophilic substitution under basic or acidic conditions. Common nucleophiles (e.g., amines, thiols) attack the electrophilic carbon, displacing the nitrile group. For example:

| Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | NH₃ | 6-amino-3-propyl-triazine-1-amine | 72 | |

| NaSH, EtOH, reflux | SH⁻ | 6-amino-3-propyl-triazine-1-thiol | 65 |

The reaction regioselectivity is influenced by the electron-withdrawing nature of the triazine ring, which enhances electrophilicity at the carbonitrile site.

Electrophilic Aromatic Substitution

The amino group (-NH₂) directs electrophiles to the ortho and para positions of the triazine ring. Halogenation and nitration are typical:

| Electrophile | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Cl₂ | FeCl₃, CH₂Cl₂, 25°C | 6-amino-5-chloro-triazine derivative | 85% para | |

| HNO₃ | H₂SO₄, 0°C | 6-amino-5-nitro-triazine derivative | 78% para |

The propyl substituent sterically hinders meta positions, favoring para substitution.

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles. For instance, reaction with hydrazines yields pyrazole-triazine hybrids:

| Partner Reagent | Catalyst | Product Structure | Application | Reference |

|---|---|---|---|---|

| Hydrazine | HCl (gaseous) | Pyrazolo[1,5-a]triazine | Medicinal chemistry | |

| Phenylhydrazine | AcOH | Phenylpyrazolo-triazine | Agrochemicals |

These reactions proceed via intermediate imine formation, followed by ring closure.

Redox Reactivity

The triazine ring undergoes reduction under catalytic hydrogenation (H₂/Pd-C), leading to partial saturation:

| Reducing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, 50°C | 3-propyl-1,2,3,4-tetrahydrotriazine | Retained amino group |

Oxidation with KMnO₄ in acidic medium cleaves the triazine ring, generating propionitrile and urea derivatives.

Stability and Decomposition

The compound is stable under ambient conditions but degrades under extreme pH or heat:

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| pH < 2, 100°C | Hydrolysis to cyanuric acid derivatives | Acid-catalyzed ring opening | |

| pH > 12, 70°C | Degradation to propionamide | Base-induced decomposition |

Kinetic vs. Thermodynamic Control

Regioselectivity in thiocyanate additions (analogous to related triazines ) demonstrates kinetic preference for less sterically hindered positions:

| Reaction Partner | Major Pathway | ΔG‡ (kcal/mol) | Product Stability | Reference |

|---|---|---|---|---|

| SCN⁻ | C-2 attack (kinetic) | 12.4 | Less stable | |

| SCN⁻ | C-4 attack (thermodynamic) | 14.1 | More stable |

This aligns with computational studies showing lower activation barriers for kinetically favored products .

Biological Activity and Derivatives

While not directly covered in the sources, structural analogs (e.g., 6-amino-1,3,5-triazine-2,4-dithione ) suggest potential for metal chelation or enzyme inhibition, warranting further study.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.

Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles : The target triazine derivative differs from compounds 11a, 11b, and 12, which feature thiazolo-pyrimidine or pyrimido-quinazoline cores. The triazine ring in the target compound may confer distinct electronic properties and reactivity compared to fused systems .

- Substituent Effects : The propyl group in the target compound likely enhances lipophilicity compared to the methylfuran or benzylidene groups in analogs. This could influence solubility and bioavailability.

- Synthetic Yields : All analogs exhibit moderate yields (57–68%), suggesting challenges in optimizing reactions for such complex heterocycles. The target compound may require similar synthetic refinement .

Spectroscopic and Physical Properties

- Infrared (IR) Spectroscopy: CN stretches in analogs appear at 2,209–2,220 cm⁻¹, consistent with the carbonitrile group in the target compound .

- NMR Data: In 11a, the 2,4,6-trimethylbenzylidene group introduces shielded aromatic protons (δ 2.24–2.37 ppm for CH₃), whereas 11b’s 4-cyanobenzylidene group shows deshielded aromatic protons (δ 6.67–7.41 ppm) due to electron-withdrawing effects . The target compound’s propyl chain would likely exhibit characteristic alkyl signals (δ 0.5–1.5 ppm for CH₃ and CH₂ groups).

- Melting Points : Higher melting points (e.g., 268–269°C for 12) correlate with rigid fused-ring systems, while the target compound’s partially hydrogenated triazine may reduce crystallinity .

Functional and Application-Based Differences

- Reactivity: The triazine core in the target compound may undergo nucleophilic substitution at the carbonitrile or amino sites, whereas analogs like 11a/11b are stabilized by conjugated thiazole systems .

- Biological Activity : Analogs with methylfuran substituents (e.g., 11a, 12) may exhibit enhanced bioactivity due to furan’s electron-rich nature, whereas the propyl group in the target compound could improve membrane permeability .

Biological Activity

6-Amino-3-propyl-3,4-dihydro-1,3,5-triazine-1(2H)-carbonitrile is a member of the triazine family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 154.17 g/mol. The compound features a triazine ring structure that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, compounds similar to 6-amino-3-propyl-3,4-dihydro-1,3,5-triazine have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through modulation of key signaling pathways such as the p38 MAPK pathway and the inhibition of tubulin polymerization .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.08 | Inhibits tubulin polymerization |

| Compound B | 0.283 | Induces apoptosis via p38 MAPK pathway |

| 6-Amino-Triazine | TBD | Modulates GSK-3β activity |

Anti-inflammatory Effects

In addition to its anticancer properties, 6-amino-3-propyl-3,4-dihydro-1,3,5-triazine has been investigated for its anti-inflammatory effects. Research indicates that triazine derivatives can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

A study involving LPS-injected mice showed that administration of triazine derivatives led to a marked reduction in microglial activation and astrocyte proliferation in the brain . This highlights the compound's potential as a therapeutic agent for neuroinflammatory conditions.

The biological activity of 6-amino-3-propyl-3,4-dihydro-1,3,5-triazine is attributed to its ability to interact with multiple molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit kinases involved in cell cycle regulation and apoptosis.

- Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and GSK-3β pathways that are crucial in cancer progression and inflammation.

- Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to specific sites on target proteins, enhancing its biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.